2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO2/c1-13-5-7-4-8(9,10)6-11(7)2-3-12/h7,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSZLMNUQTZIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoro group can be reduced under specific conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmaceutical Development
The compound is being studied for its role as a potential drug candidate. Its structural features suggest that it may interact favorably with biological targets, particularly in the treatment of neurological disorders due to its pyrrolidine moiety, which is known for enhancing bioavailability and solubility.
2. Antiviral Properties
Research indicates that derivatives of pyrrolidine compounds exhibit antiviral activity. The difluoromethyl group may enhance the binding affinity to viral proteins, making it a candidate for antiviral drug development against viruses such as HIV and influenza.
3. Neuroprotective Agents
Studies have shown that compounds similar to 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol can provide neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Materials Science Applications
1. Polymer Synthesis
The unique functional groups present in this compound allow it to be used as a monomer in the synthesis of polymers with enhanced mechanical properties and thermal stability. Research has demonstrated that incorporating such difluorinated compounds into polymer matrices can improve their resistance to solvents and heat.
2. Coating Technologies
Due to its fluorinated nature, this compound can be integrated into coating formulations to impart water and oil repellency. This application is particularly valuable in industries where surface protection is critical, such as electronics and textiles.
Agricultural Chemistry Applications
1. Pesticide Development
The compound's structure suggests potential applications in developing new pesticides or herbicides. Its ability to penetrate plant tissues could enhance the efficacy of active ingredients when used in formulations aimed at pest control.
2. Plant Growth Regulators
Research indicates that similar compounds can act as plant growth regulators, promoting growth and increasing yield in various crops. The application of this compound could lead to advancements in sustainable agriculture practices.
Case Study 1: Neuroprotective Effects
A study conducted by Zhang et al. (2023) explored the neuroprotective effects of pyrrolidine derivatives on rat models of Parkinson's disease. The results indicated that compounds with similar structures significantly reduced neuronal cell death and improved motor function.
Case Study 2: Polymer Applications
In a recent study by Lee et al. (2024), researchers synthesized a series of polymers incorporating difluorinated pyrrolidine derivatives. The resulting materials exhibited superior thermal stability and mechanical strength compared to traditional polymers, indicating potential applications in high-performance materials.
Mechanism of Action
The specific mechanism of action for 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol is not well-documented. compounds containing the pyrrolidine ring often interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The difluoro and methoxymethyl groups may enhance the compound’s binding affinity and selectivity for certain molecular targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Pyrrolidine Substitution Patterns: The target compound’s 4,4-difluoro and 2-methoxymethyl substituents distinguish it from simpler pyrrolidine derivatives like 1-(4-aminophenyl)-2-(pyrrolidin-1-yl)ethan-1-ol (), which lacks fluorination and has an aminophenyl group. The ethoxy-phenyl linkage in ’s compound introduces aromaticity, which may confer π-π stacking interactions absent in the target compound.
Functional Group Impact on Solubility :
- Velpatasvir () exhibits solubility ≥2 mg/mL across pH 2–7.7 due to its carbamate and multiple ether groups. The target compound’s hydroxyl and methoxymethyl groups may confer similar pH-dependent solubility, though its smaller size could reduce solubility compared to Velpatasvir’s macrocyclic structure .
- In contrast, 2,2-difluoro-2-(4-fluorophenyl)ethan-1-ol () has lower molecular weight (176.14 g/mol) and fewer polar groups, likely reducing hydrophilicity .
Pharmacological Implications: Pyrrolidine derivatives with methoxymethyl groups, such as those in (e.g., (S)-5-(methoxymethyl)-pyrazolo pyrimidines), demonstrate selectivity as ion channel inhibitors (e.g., IKur). This suggests the target compound’s methoxymethyl group could enhance binding to similar targets . The absence of an aminophenyl group (cf. ) may reduce off-target interactions or toxicity, a critical consideration in drug design .
Biological Activity
The compound 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the difluoro and methoxymethyl groups, suggest potential interactions with biological macromolecules, making it a candidate for further research into its biological activity.
Chemical Structure and Properties
The IUPAC name for the compound is This compound , with the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H18F2N2O2 |
| Molecular Weight | 248.27 g/mol |
| InChI Key | XJTXXHYGZCEXNH-UHFFFAOYSA-N |
| Purity | Typically ≥ 95% |
This compound's structure includes a pyrrolidine ring, which is known for its biological relevance, particularly in drug design.
The biological activity of This compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The difluoro and methoxymethyl substituents may enhance binding affinities to various receptors or enzymes, influencing metabolic pathways and cellular responses. However, detailed studies are needed to elucidate these mechanisms fully.
Biological Activity Studies
Research has indicated that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can demonstrate significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Certain analogs have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Cytotoxicity Profiles : The cytotoxicity of related compounds has been assessed in various cancer cell lines, indicating that modifications to the pyrrolidine structure can lead to enhanced selectivity and reduced toxicity.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated several pyrrolidine derivatives for their antimicrobial efficacy. The results showed that compounds with difluoro substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts .
Case Study 2: Inhibition of Inflammatory Pathways
A recent investigation focused on the anti-inflammatory properties of pyrrolidine derivatives. The study found that certain compounds significantly inhibited the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds could mitigate inflammation .
Comparative Analysis
To better understand the biological activity of This compound , a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Pyrrolidine | Limited activity | Basic structure without modifications |
| 4-Fluoropropylpyrrolidine | Moderate antimicrobial activity | Exhibits some selectivity |
| 3-Methoxyphenylpyrrolidine | Anti-inflammatory properties | Shows promise in reducing cytokine levels |
Preparation Methods
Formation of Difluorinated Pyrrolidine Core
Difluorination Methods: The difluoro substitution on the pyrrolidine ring is often introduced via halogenation reactions using bromodifluoro reagents such as ethyl 2-bromo-2,2-difluoroacetate or related bromodifluoroacetamides. These reagents react with amines under catalysis by Lewis acids like lanthanide triflates (e.g., La(OTf)3) at moderate temperatures (around 50 °C) under inert atmosphere conditions to form difluoro-substituted amides, which can be cyclized or further transformed into the pyrrolidine ring system.
Catalysts and Conditions: Lanthanide triflates (La(OTf)3) at 5 mol% loading have been shown to accelerate these reactions efficiently under neat or solvent conditions, typically requiring 2 hours at 50 °C.
Attachment of Ethan-1-ol Side Chain
The ethan-1-ol side chain is introduced typically by nucleophilic substitution or reductive amination involving 2-haloethan-1-ol derivatives or by reduction of corresponding ketone intermediates.
Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used to convert ketones or esters to the corresponding ethan-1-ol functionality under controlled temperature conditions (0 °C to room temperature).
Representative Synthetic Procedure
A representative synthetic route based on literature patents and research includes the following:
Analytical and Purification Considerations
Chromatography: Flash column chromatography on silica gel using ethyl acetate/heptane mixtures is the preferred purification method.
Chiral Separation: Diastereomers or enantiomers can be separated by chiral HPLC if required for pharmaceutical applications.
Characterization: Mass spectrometry (ES-MS), ^1H NMR, and ^19F NMR are routinely used to confirm the structure and purity of the difluoro-substituted pyrrolidine compounds.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Pyrrolidine derivatives, bromodifluoroacetate esters |
| Catalysts | La(OTf)3 (5 mol%), Pt catalysts (for hydrogenation in related steps) |
| Solvents | THF, DMF, ethanol/methanol mixtures |
| Temperature | 0 to 55 °C for alkylation and difluorination steps |
| Reaction time | 2 to 48 hours depending on step |
| Purification | Silica gel chromatography (EtOAc/Heptane) |
| Analytical methods | ES-MS, ^1H NMR, ^19F NMR, chiral HPLC |
Research Findings and Optimization Notes
The use of lanthanide triflate catalysts significantly improves reaction rates and yields in the difluorination step compared to traditional methods.
Controlled addition of strong bases such as n-butyllithium at low temperatures is critical to avoid side reactions during alkylation.
Hydrogenation catalysts like platinum oxide or 5% Pt-C have been employed in related pyrrolidine syntheses to achieve stereoselective reductions.
Diastereomeric purity can be enhanced by chromatographic separation post-reduction, ensuring the desired stereochemistry for biological activity.
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol?
- Methodology : Use stepwise fluorination and protecting-group strategies. For example, introduce fluorine atoms via nucleophilic substitution (e.g., DAST or Deoxo-Fluor) after protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields. Reflux conditions in ethanol (similar to ) optimize intermediate coupling .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodology :
- ¹⁹F NMR : Identifies chemical environments of fluorine atoms (δ range: -180 to -220 ppm for CF₂ groups).
- 2D NMR (HSQC/HMBC) : Resolves connectivity between the methoxymethyl group and pyrrolidine ring.
- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C₉H₁₆F₂NO₂: 232.1153).
- IR Spectroscopy : Detects hydroxyl stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (nitrile gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store in amber vials under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data due to ring puckering dynamics?
- Methodology : Apply Cremer-Pople parameters ( ) to quantify pyrrolidine ring puckering via X-ray crystallography. For example, calculate puckering amplitude (q) and phase angle (θ) to correlate with NMR coupling constants (³JHH). Variable-temperature NMR (e.g., -40°C to 25°C) can freeze conformational exchange, resolving splitting patterns .
Q. What computational strategies predict this compound’s biological activity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like HCV NS5A (similar to velpatasvir in ). Key interactions: hydrogen bonding with methoxymethyl oxygen and hydrophobic contacts with difluoro groups.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
- QSAR Models : Corrogate fluorine electronegativity with IC₅₀ values for antiviral activity .
Q. How can enantiomeric purity be optimized during synthesis?
- Methodology :
- Asymmetric Hydrogenation : Use BINAP-Ru catalysts for >90% enantiomeric excess (ee) in prochiral alkene precursors (e.g., ).
- Chiral HPLC : Resolve enantiomers on a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). Monitor ee via polarimetry (specific rotation: ±25°).
- Diastereomeric Crystallization : Co-crystallize with (R)-mandelic acid to isolate desired enantiomer .
Q. What challenges arise in crystallizing this compound for X-ray analysis?
- Methodology : Address hygroscopicity and low melting points by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
